7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one: , often referred to as “Compound X” , belongs to the class of flavonoids. Flavonoids are natural products found in plants, known for their diverse biological activities. This particular compound features a chromone (benzopyranone) scaffold with functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes::
Synthesis via Thiazole Ring Formation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: Substitution reactions at the thiazole ring or other positions can modify the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
- Oxidation: Hydroxylation or ketone formation.
- Reduction: Alcohol derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Compound X has garnered interest in several fields:
Chemistry: Used as a scaffold for designing novel compounds with potential bioactivity.
Biology: Investigated for antioxidant, anti-inflammatory, and enzyme inhibition properties.
Medicine: Explored for its potential in drug development (e.g., anticancer agents, antimicrobial compounds).
Industry: May find applications in agrochemicals or materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. some proposed pathways include:
Antioxidant Activity: Compound X scavenges free radicals, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.
Cell Signaling: Interacts with cellular pathways, affecting gene expression and protein function.
Comparison with Similar Compounds
Compound X stands out due to its trifluoromethyl group, which enhances lipophilicity and influences its biological activity. Similar compounds include other flavonoids like quercetin and kaempferol.
Properties
Molecular Formula |
C15H10F3NO3S |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C15H10F3NO3S/c1-6-5-23-14(19-6)10-11(21)8-3-4-9(20)7(2)12(8)22-13(10)15(16,17)18/h3-5,20H,1-2H3 |
InChI Key |
YLLMZPLRYVVBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
Origin of Product |
United States |
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